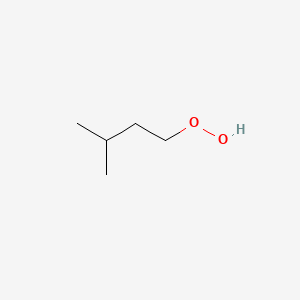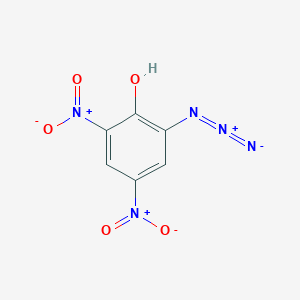
2-Azido-4,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dinitro-2-azidophenol is an organic compound that belongs to the class of nitroazidophenols It is characterized by the presence of two nitro groups (-NO2) and one azido group (-N3) attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-2-azidophenol typically involves the nitration of 2-azidophenol. The nitration process introduces nitro groups into the phenol ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of 4,6-dinitro-2-azidophenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dinitro-2-azidophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-azido-4,6-diaminophenol.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and other azide sources are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 2-azido-4,6-diaminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Dinitro-2-azidophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,6-dinitro-2-azidophenol involves its interaction with molecular targets through its nitro and azido groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the azido group.
2-Azidophenol: Contains the azido group but lacks the nitro groups.
4,6-Dinitro-2-aminophenol: Similar but with an amino group instead of an azido group
Uniqueness
4,6-Dinitro-2-azidophenol is unique due to the presence of both nitro and azido groups on the same phenol ring.
Eigenschaften
CAS-Nummer |
33354-59-5 |
|---|---|
Molekularformel |
C6H3N5O5 |
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
2-azido-4,6-dinitrophenol |
InChI |
InChI=1S/C6H3N5O5/c7-9-8-4-1-3(10(13)14)2-5(6(4)12)11(15)16/h1-2,12H |
InChI-Schlüssel |
HWTBWCUBBTWHSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N=[N+]=[N-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


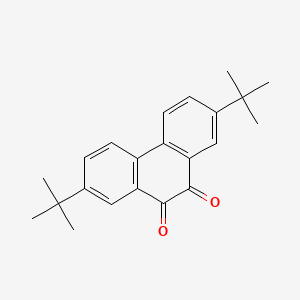
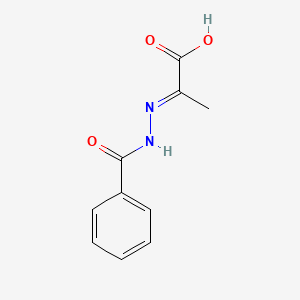


![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
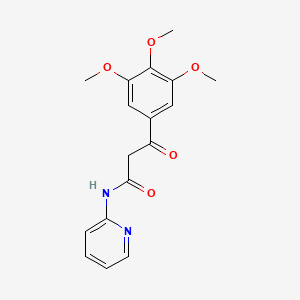
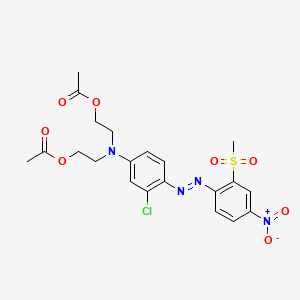
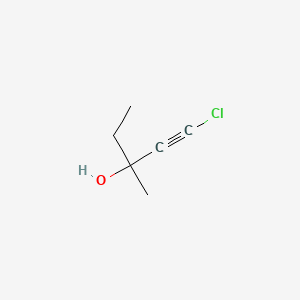
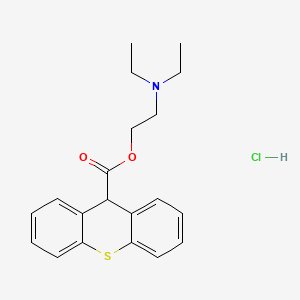
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
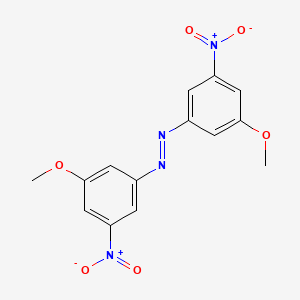
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)

